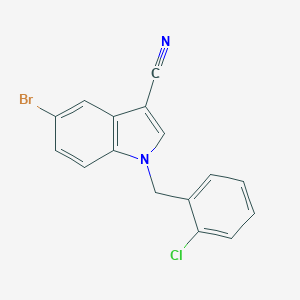
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is a synthetic compound that belongs to the class of indole derivatives. This compound has been extensively studied for its potential pharmaceutical applications.
作用機序
The mechanism of action of 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to have anti-viral activity against the hepatitis C virus.
実験室実験の利点と制限
One advantage of using 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile. One potential direction is to study its potential as an anti-cancer agent in vivo. Another potential direction is to study its potential as an anti-viral agent against other viruses. Additionally, it may be possible to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to fully understand the mechanism of action of this compound and how it interacts with different signaling pathways and enzymes.
合成法
The synthesis of 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile involves the reaction of 2-chlorobenzylamine with 5-bromo-1H-indole-3-carboxaldehyde in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been tested against a variety of cancer cell lines and has shown promising results in inhibiting their growth. It has also been shown to have potential as an anti-viral agent against the hepatitis C virus.
特性
分子式 |
C16H10BrClN2 |
|---|---|
分子量 |
345.62 g/mol |
IUPAC名 |
5-bromo-1-[(2-chlorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H10BrClN2/c17-13-5-6-16-14(7-13)12(8-19)10-20(16)9-11-3-1-2-4-15(11)18/h1-7,10H,9H2 |
InChIキー |
ALJQDYQCZQJHFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl |
正規SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297351.png)
![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)

![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297356.png)
![ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B297358.png)
![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)
![(14Z)-11-(4-bromophenyl)-14-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297364.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)




amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)